MeAIB

Description

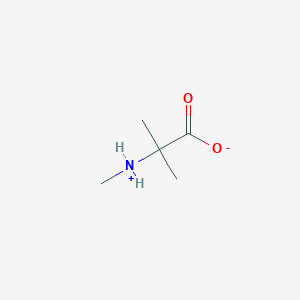

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-2-(methylamino)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO2/c1-5(2,6-3)4(7)8/h6H,1-3H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DLAMVQGYEVKIRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)O)NC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90180360 | |

| Record name | 2-(Methylamino)isobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

117.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | N-Methyl-a-aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

2566-34-9 | |

| Record name | α-(Methylamino)isobutyric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2566-34-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(Methylamino)isobutyric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002566349 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(Methylamino)isobutyric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90180360 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(methylamino)isobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.090 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(METHYLAMINO)ISOBUTYRIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26F96C8MBJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | N-Methyl-a-aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

300 °C | |

| Record name | N-Methyl-a-aminoisobutyric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002141 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Mechanism of MeAIB Transport: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the transport mechanism of α-(Methylaminoisobutyric acid) (MeAIB), a non-metabolizable amino acid analogue crucial for studying System A amino acid transport. System A, primarily comprising the sodium-coupled neutral amino acid transporters (SNATs) SNAT1 (SLC38A1) and SNAT2 (SLC38A2), plays a pivotal role in cellular nutrition, growth, and signaling. This document details the kinetics of this compound transport, presents standardized experimental protocols for its study, and elucidates the key signaling pathways, namely PI3K/Akt and mTOR, that regulate the activity and expression of its transporters. The information is intended to serve as a valuable resource for researchers in academia and the pharmaceutical industry engaged in the study of amino acid transport and its implications in health and disease.

Core Mechanism of this compound Transport

The transport of this compound into cells is predominantly mediated by the System A family of amino acid transporters . This transport process is characterized by several key features:

-

Sodium-Dependence: The uptake of this compound is coupled to the co-transport of sodium ions (Na+) down their electrochemical gradient, making it a secondary active transport process.

-

Electrogenicity: The co-transport of Na+ with the neutral amino acid results in a net influx of positive charge, leading to depolarization of the cell membrane.

-

Specificity: this compound is a specific substrate for System A transporters and is not significantly transported by other amino acid transport systems. This specificity makes it an ideal tool for isolating and studying System A activity.

-

Non-metabolizable Nature: this compound is not incorporated into proteins or otherwise metabolized by the cell, ensuring that its intracellular accumulation is a direct measure of transport activity.

The primary protein families responsible for this compound transport are the Solute Carrier 38 (SLC38) family , which includes:

-

SNAT1 (SLC38A1): A widely expressed transporter with a high affinity for small, neutral amino acids.

-

SNAT2 (SLC38A2): Another broadly expressed transporter, notable for its adaptive regulation in response to amino acid availability and hormonal signals.

-

SNAT4 (SLC38A4): While also a member of System A, its contribution to overall this compound transport can vary depending on the cell type.

Quantitative Data on this compound Transport

The kinetics of this compound transport can be described by the Michaelis-Menten equation, characterized by the Michaelis constant (Km) and the maximum transport velocity (Vmax). These parameters vary depending on the specific transporter isoform, the cell type, and the experimental conditions.

Table 1: Kinetic Parameters of this compound Transport in Various Cell Types

| Cell Type | Transporter(s) | Km (mM) | Vmax (pmol/mg protein/min) | Reference |

| Human Placental Trophoblast | System A (SNAT1/2-like) | 0.38 ± 0.12 | 1.39 ± 0.45 | [1] |

| Human Placental Trophoblast | System A (SNAT4-like) | 45.4 ± 25.0 | 59.5 ± 14.55 | [1] |

| Rat Heart | System A | 1.1 ± 0.03 | 37.7 ± 0.4 (pmol/µL ICF/min) | [2] |

| HY15549 iSNAT2 cells | SNAT2 | ~0.3 | Not specified | [3] |

| HY15549 iSNAT2 +SNAT1 cells | SNAT1 | ~2.9 | Not specified | [3] |

Table 2: Inhibition of this compound Transport

The transport of this compound can be competitively inhibited by other small, neutral amino acids that are also substrates for System A transporters. The half-maximal inhibitory concentration (IC50) is a measure of the potency of these inhibitors.

| Inhibitor | Cell Type/Transporter | IC50 (mM) | Reference |

| L-Alanine | SNAT2 | Not specified | [3] |

| This compound | MCF-7 cells (SNAT-mediated uptake) | Not specified (used at 100 µM for inhibition) | [4] |

| Serine | Rat Heart | Not specified (95% reduction at 10 mM) | [2] |

| Phenylalanine | Rat Heart | Not specified (46% reduction at 10 mM) | [2] |

| Leucine | Rat Heart | Not specified (54% reduction at 10 mM) | [2] |

Experimental Protocols

[14C]this compound Uptake Assay in Cultured Cells

This protocol describes a standard method for measuring the activity of System A transporters using radiolabeled this compound.

Materials:

-

Cultured cells of interest grown in 24-well plates

-

Krebs-Ringer-HEPES (KRH) buffer (120 mM NaCl, 4.7 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM HEPES, pH 7.4)

-

[14C]this compound (specific activity typically 40-60 mCi/mmol)

-

Unlabeled this compound

-

System A inhibitors (e.g., L-alanine, L-serine)

-

0.1 M NaOH or 1% SDS for cell lysis

-

Scintillation cocktail

-

Scintillation counter

-

Protein assay reagent (e.g., BCA or Bradford)

Procedure:

-

Cell Culture: Seed cells in 24-well plates and grow to confluency.

-

Pre-incubation:

-

Aspirate the culture medium and wash the cells twice with 1 mL of pre-warmed (37°C) KRH buffer.

-

Add 0.5 mL of KRH buffer to each well and incubate for 10-15 minutes at 37°C to deplete endogenous amino acids.

-

-

Uptake Initiation:

-

Aspirate the pre-incubation buffer.

-

Add 0.2 mL of KRH buffer containing [14C]this compound (final concentration typically 1-10 µM) and, for inhibition studies, the desired concentration of unlabeled this compound or other inhibitors. For control wells (non-specific uptake), add a high concentration of unlabeled this compound (e.g., 10 mM).

-

Incubate for a predetermined time (e.g., 1-10 minutes) at 37°C. The incubation time should be within the linear range of uptake, which should be determined in preliminary experiments.

-

-

Uptake Termination:

-

Aspirate the uptake solution.

-

Rapidly wash the cells three times with 1 mL of ice-cold KRH buffer to remove extracellular tracer.

-

-

Cell Lysis:

-

Add 0.5 mL of 0.1 M NaOH or 1% SDS to each well and incubate for at least 30 minutes at room temperature to lyse the cells.

-

-

Quantification:

-

Transfer an aliquot of the cell lysate to a scintillation vial.

-

Add scintillation cocktail and measure the radioactivity using a scintillation counter.

-

Use another aliquot of the cell lysate to determine the protein concentration using a standard protein assay.

-

-

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (wells with excess unlabeled this compound) from the total uptake.

-

Express the transport rate as pmol of this compound per mg of protein per minute.

-

Inhibition of this compound Transport

To determine the IC50 of an inhibitor, the [14C]this compound uptake assay is performed in the presence of a range of inhibitor concentrations.

-

Follow the protocol for the [14C]this compound uptake assay.

-

In the uptake initiation step, add a fixed concentration of [14C]this compound and varying concentrations of the inhibitor (typically from 1 µM to 10 mM).

-

Include control wells with no inhibitor (100% activity) and wells with a saturating concentration of unlabeled this compound (0% specific activity).

-

Calculate the percentage of inhibition for each inhibitor concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Regulatory Signaling Pathways

The activity and expression of System A transporters are tightly regulated by intracellular signaling pathways that respond to various stimuli, including growth factors, hormones, and nutrient availability.

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell growth, proliferation, and survival. Activation of this pathway generally leads to an increase in System A transporter activity.

-

Activation: Growth factors (e.g., insulin, IGF-1) bind to their receptor tyrosine kinases (RTKs), leading to the activation of PI3K.

-

Signal Transduction: PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 recruits and activates Akt (also known as Protein Kinase B).

-

Downstream Effects on SNATs: Activated Akt can promote the expression and/or trafficking of SNAT transporters to the plasma membrane, thereby increasing this compound uptake. This can occur through various downstream effectors that influence gene transcription and protein localization.

The mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth and metabolism in response to nutrient availability, including amino acids. mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1 is particularly sensitive to amino acid levels and plays a key role in regulating System A transporters.

-

Activation by Amino Acids: The presence of intracellular amino acids, transported in part by SNATs, is a key signal for the activation of mTORC1 at the lysosomal surface.

-

Downstream Effects: Activated mTORC1 promotes protein synthesis and cell growth. It can also be part of a feedback loop that regulates the expression and activity of amino acid transporters, including SNAT2, to match nutrient supply with metabolic demand. For instance, mTORC1 can influence the transcription of genes encoding amino acid transporters.

References

- 1. The contribution of SNAT1 to system A amino acid transporter activity in human placental trophoblast - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Competition for transport of amino acids into rat heart: effect of competitors on protein synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Metabolomics analysis of SNAT2-deficient cells: Implications for the discovery of selective small-molecule inhibitors of an amino acid transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Sodium-Dependent Neutral Amino Acid Transporter 2 Can Serve as a Tertiary Carrier for l-Type Amino Acid Transporter 1-Utilizing Prodrugs - PMC [pmc.ncbi.nlm.nih.gov]

α-(Methylamino)isobutyric Acid: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

α-(Methylamino)isobutyric acid (MeAIB) is a non-proteinogenic amino acid that has garnered significant attention in biomedical research due to its specific inhibitory action on the System A neutral amino acid transporter, particularly the SNAT2 isoform. This targeted action makes this compound an invaluable tool for elucidating the physiological roles of System A transport and its downstream signaling consequences, most notably the modulation of the mTOR pathway. This technical guide provides an in-depth overview of the discovery, history, synthesis, and biological activity of this compound. It includes a detailed, adaptable synthesis protocol, a summary of its physicochemical properties, and a comprehensive examination of its role in cellular signaling, visualized through a detailed pathway diagram. This document is intended to serve as a core resource for researchers leveraging this compound in their experimental designs and for professionals in drug development exploring the therapeutic potential of targeting amino acid transport systems.

Introduction

α-(Methylamino)isobutyric acid, also known as N-methyl-α-aminoisobutyric acid, is a synthetic amino acid analog characterized by a methyl group on the alpha carbon and a methyl group on the amino group.[1] Unlike its close relative, α-aminoisobutyric acid (AIB), which is found in some meteorites and fungal antibiotics, this compound is primarily a laboratory tool.[2] Its significance lies in its high selectivity as a competitive inhibitor of the sodium-dependent neutral amino acid transport System A.[3] This system, particularly the SNAT2 (SLC38A2) transporter, is crucial for the cellular uptake of small, neutral amino acids like alanine, serine, and glutamine.[4] By blocking this transport, this compound serves as a powerful probe to study the downstream effects of amino acid deprivation on cellular processes such as cell growth, proliferation, and metabolism. A key pathway affected by this compound-induced inhibition of System A is the mammalian target of rapamycin (mTOR) signaling cascade, a central regulator of cellular anabolism.

History and Discovery

Physicochemical Properties

α-(Methylamino)isobutyric acid is a white, crystalline solid with a high melting point, reflecting its zwitterionic nature at physiological pH. It is soluble in water.[7] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of α-(Methylamino)isobutyric acid

| Property | Value | Reference(s) |

| Molecular Formula | C5H11NO2 | [1] |

| Molecular Weight | 117.15 g/mol | |

| CAS Number | 2566-34-9 | |

| Melting Point | >300 °C | |

| Appearance | White crystalline powder | |

| Solubility | Soluble in water | [7] |

| pKa (carboxyl) | ~2.36 (estimated based on AIB) | [2] |

| pKa (amino) | ~10.21 (estimated based on AIB) | [2] |

Synthesis and Experimental Protocols

Proposed Synthesis of α-(Methylamino)isobutyric Acid

This proposed two-step synthesis adapts the Strecker synthesis for α-aminoisobutyric acid, followed by a reductive amination step for N-methylation.

Step 1: Synthesis of α-Aminoisobutyric Acid (adapted from Clarke & Bean) [6]

-

Materials: Acetone, ammonium chloride, sodium cyanide, ether, methyl alcohol, 48% hydrobromic acid, pyridine.

-

Procedure:

-

In a round-bottomed flask, a solution of ammonium chloride in water is cooled in an ice bath.

-

A solution of acetone in ether is added with stirring, followed by a solution of sodium cyanide in water.

-

The reaction mixture is stirred and then allowed to stand overnight.

-

The ether layer is separated, and the aqueous layer is extracted with ether. The combined ether extracts are distilled to yield acetone cyanohydrin.

-

The acetone cyanohydrin is dissolved in methyl alcohol, cooled, and saturated with ammonia gas. The mixture is allowed to stand for several days.

-

The excess ammonia and methyl alcohol are removed, and the residue is refluxed with hydrobromic acid.

-

The hydrobromic acid is removed under reduced pressure, and the residue is dissolved in methyl alcohol.

-

Pyridine is added to precipitate the free α-aminoisobutyric acid, which is then collected by filtration, washed with methyl alcohol, and dried.

-

Step 2: N-methylation of α-Aminoisobutyric Acid (Reductive Amination)

-

Materials: α-Aminoisobutyric acid, formaldehyde (aqueous solution), hydrogen gas, palladium on carbon (Pd/C) catalyst, methanol.

-

Procedure:

-

α-Aminoisobutyric acid is dissolved in methanol in a hydrogenation vessel.

-

An aqueous solution of formaldehyde is added to the mixture.

-

A catalytic amount of palladium on carbon is added.

-

The vessel is flushed with hydrogen gas and the reaction is stirred under a hydrogen atmosphere at room temperature.

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the catalyst is removed by filtration through celite.

-

The solvent is removed under reduced pressure to yield crude α-(Methylamino)isobutyric acid.

-

The product can be further purified by recrystallization from a suitable solvent system (e.g., water/ethanol).

-

Experimental Workflow for Synthesis

Caption: Proposed two-step synthesis of α-(Methylamino)isobutyric acid.

Biological Activity and Signaling Pathways

The primary and most well-characterized biological activity of α-(Methylamino)isobutyric acid is its role as a selective competitive inhibitor of the System A neutral amino acid transporter, with a particular affinity for the SNAT2 isoform.[3][4] By blocking this transporter, this compound effectively mimics a state of amino acid starvation for the cell, leading to a cascade of downstream signaling events.

Inhibition of System A Transport

System A is a sodium-dependent transport system responsible for the uptake of small, neutral amino acids. SNAT2, a key member of this system, is ubiquitously expressed and plays a critical role in supplying amino acids for protein synthesis and cell growth. This compound competes with endogenous substrates for binding to SNAT2, thereby preventing their cellular uptake.[4]

Modulation of the mTOR Signaling Pathway

The mammalian target of rapamycin (mTOR) is a serine/threonine kinase that acts as a central regulator of cell growth, proliferation, and metabolism. mTOR forms two distinct complexes, mTORC1 and mTORC2. mTORC1 is particularly sensitive to amino acid availability.

Inhibition of SNAT2 by this compound leads to a depletion of intracellular amino acid pools, which in turn inhibits the activation of mTORC1.[8] The mechanism of mTORC1 activation by amino acids is complex, involving the Rag GTPases and the recruitment of mTORC1 to the lysosomal surface.[9] Amino acid sufficiency promotes the GTP-loading of RagA/B, which then recruits mTORC1 to the lysosome where it can be activated by Rheb. When this compound blocks amino acid influx via SNAT2, this activation cascade is disrupted, leading to the dephosphorylation and inactivation of mTORC1's downstream effectors, such as S6 kinase 1 (S6K1) and eukaryotic initiation factor 4E-binding protein 1 (4E-BP1).[8] The inactivation of these effectors results in a global reduction in protein synthesis and cell growth.

Caption: Inhibition of SNAT2 by this compound disrupts mTORC1 signaling.

Applications in Research

The specific inhibitory action of this compound on System A transport has made it a widely used tool in various areas of biomedical research:

-

Cancer Biology: Many cancer cells exhibit upregulated amino acid transport to fuel their rapid growth and proliferation. This compound is used to study the reliance of cancer cells on System A transport and to explore the potential of targeting this pathway for cancer therapy.[10]

-

Neuroscience: System A transporters are involved in the regulation of neurotransmitter levels in the brain. This compound is employed to investigate the role of these transporters in neuronal function and in pathological conditions such as epilepsy.[10]

-

Metabolic Research: this compound is used to probe the role of amino acid transport in metabolic processes, including insulin signaling and glucose metabolism in skeletal muscle and other tissues.[10]

Conclusion

α-(Methylamino)isobutyric acid is a powerful and specific pharmacological tool for the investigation of System A amino acid transport and its downstream signaling consequences. Its ability to selectively inhibit SNAT2 has provided invaluable insights into the role of amino acid availability in regulating fundamental cellular processes, most notably the mTOR signaling pathway. This technical guide has provided a comprehensive overview of the history, synthesis, properties, and biological activity of this compound, with the aim of facilitating its effective use in research and drug development. As our understanding of the intricate roles of amino acid transporters in health and disease continues to grow, the importance of specific inhibitors like this compound is set to increase, paving the way for new therapeutic strategies targeting these essential cellular gateways.

References

- 1. alpha-(Methylamino)isobutyric acid | C5H11NO2 | CID 75725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 3. scientificlabs.ie [scientificlabs.ie]

- 4. Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. a-(Methylamino)isobutyric Acid [sigmaaldrich.com]

- 8. Mechanisms of amino acid sensing in mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 10. α-(メチルアミノ)イソ酪酸 ≥97% (titration) | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Structure and Chemical Properties of MeAIB (α-methylaminoisobutyric acid)

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of the structure, chemical properties, and biological activities of α-methylaminoisobutyric acid (MeAIB). This compound is a non-metabolizable synthetic amino acid analogue that serves as a specific and competitive substrate for the System A neutral amino acid transporters, particularly the sodium-coupled neutral amino acid transporter 2 (SNAT2). Due to its high specificity and metabolic stability, this compound is an invaluable tool in cell biology and biomedical research for probing the function of System A transporters and their role in cellular physiology and disease. This document details this compound's physicochemical characteristics, its mechanism of action on cellular signaling pathways, and provides established experimental protocols for its use in research settings.

Structure and Chemical Identity

This compound, also known as 2-(methylamino)-2-methylpropanoic acid, is a derivative of the amino acid alanine, featuring a methyl group on both the alpha-carbon and the amino group. This N-methylation and α,α-disubstitution confer its resistance to metabolic degradation.

Chemical Structure:

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | 2-methyl-2-(methylamino)propanoic acid | [1] |

| Synonyms | α-(Methylamino)isobutyric acid, N-methyl-α-aminoisobutyric acid | [1] |

| CAS Number | 2566-34-9 | [1] |

| Molecular Formula | C₅H₁₁NO₂ | [1] |

| Molecular Weight | 117.15 g/mol | [2] |

| Appearance | White to off-white solid | [3] |

| Melting Point | ~300 °C | [2] |

| Solubility in Water | 90.0 mg/mL (768.2 mM); Sonication is recommended. | [4] |

| Solubility in DMSO | 45.0 mg/mL (384.1 mM); when pH is adjusted to 2 with 1M HCl. Sonication and heating to 60°C are recommended. | [4] |

| Computed LogP | -2.3 | [2] |

| SMILES | CC(C)(NC)C(=O)O | [1] |

Biological Activity and Mechanism of Action

This compound's primary biological function stems from its specific interaction with the System A family of amino acid transporters, which includes SNAT1, SNAT2, and SNAT4.[5] These are Na⁺-dependent transporters for small, neutral amino acids such as alanine, serine, proline, and glutamine.[6] this compound acts as a competitive substrate for these transporters, effectively inhibiting the uptake of their natural ligands.[7]

The inhibition of SNAT2 by this compound has significant downstream consequences on cellular signaling, most notably on the mammalian target of rapamycin (mTOR) pathway.[8] The mTOR signaling cascade is a central regulator of cell growth, proliferation, and metabolism, and its activity is sensitive to amino acid availability.[9][10] By depleting intracellular concentrations of System A amino acid substrates, this compound treatment leads to the inhibition of mTOR phosphorylation.[8] This, in turn, suppresses protein synthesis and cell proliferation.[8]

Signaling Pathway of this compound-mediated mTOR Inhibition

The following diagram illustrates the signaling cascade initiated by this compound.

Caption: this compound competitively inhibits SNAT2, reducing amino acid uptake and mTORC1 signaling.

Experimental Protocols

In Vitro Treatment of Cells with this compound

This protocol describes the general procedure for treating cultured cells with this compound to study its effects on cellular processes. The following is based on a study using intestinal porcine epithelial cells (IPEC-J2).[8]

Materials:

-

Cultured cells (e.g., IPEC-J2)

-

Complete cell culture medium (e.g., high-glucose DMEM with 10% FBS and 1% penicillin-streptomycin)[8]

-

This compound stock solution (sterile-filtered)

-

Phosphate-buffered saline (PBS)

-

Cell culture plates or flasks

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Cell Seeding: Plate cells at the desired density in appropriate cell culture vessels and allow them to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

-

Preparation of this compound Medium: Prepare fresh cell culture medium containing the desired final concentration of this compound. For example, to achieve a 5 mM concentration, add the appropriate volume of a sterile this compound stock solution to the complete medium. A vehicle-only control medium should also be prepared.[8]

-

Cell Treatment: Remove the existing medium from the cells and wash once with sterile PBS. Add the this compound-containing medium or the control medium to the respective wells or flasks.

-

Incubation: Return the cells to the incubator and culture for the desired experimental duration (e.g., 48 hours).[8]

-

Downstream Analysis: Following incubation, cells can be harvested for various analyses, such as cell proliferation assays (e.g., CCK-8), cell cycle analysis (e.g., flow cytometry with propidium iodide staining), protein extraction for immunoblotting, or analysis of intracellular amino acids.[8]

Measurement of Protein Synthesis via (³H)-Phenylalanine Incorporation

This protocol details a method to assess the rate of protein synthesis in this compound-treated cells by measuring the incorporation of radiolabeled phenylalanine.[8]

Materials:

-

Cells cultured with and without this compound as described in Protocol 4.1

-

(³H)-Phenylalanine

-

Culture medium for labeling (e.g., DMEM)

-

Ice-cold 2% (v/v) trichloroacetic acid (TCA)

-

Methanol

-

1 M NaOH

-

Scintillation fluid and vials

-

Scintillation counter

Procedure:

-

Cell Treatment: Treat cells with or without this compound (e.g., 5 mM) for a predetermined period (e.g., 45 hours).[8]

-

Radiolabeling: Replace the culture medium with fresh medium containing (³H)-Phenylalanine (e.g., 0.8 µCi/well) and incubate for 3 hours at 37°C.[8]

-

Cell Lysis and Protein Precipitation:

-

Wash the cells three times with ice-cold PBS.

-

Precipitate the proteins by adding ice-cold 2% (v/v) TCA and incubating for 10 minutes.

-

Wash the protein precipitate and then incubate with methanol for 10 minutes.[8]

-

-

Solubilization and Scintillation Counting:

-

Solubilize the cellular material in 1 M NaOH.

-

Transfer the solubilized protein to a scintillation vial, add scintillation fluid, and quantify the amount of incorporated (³H)-Phenylalanine using a liquid scintillation counter.[8]

-

Experimental Workflow for Assessing this compound Effects

The following diagram outlines a typical workflow for investigating the cellular effects of this compound.

Caption: A typical experimental workflow for studying the effects of this compound on cultured cells.

Applications in Research and Drug Development

-

Probing Amino Acid Transport: this compound is a standard tool for characterizing the activity and regulation of System A amino acid transporters in various cell types and tissues.[5][8]

-

Cancer Research: Given the elevated amino acid demand of cancer cells, System A transporters are often upregulated in tumors.[11] Radiolabeled this compound (e.g., with ¹¹C or ¹⁴C) has been investigated as a potential PET imaging agent to visualize tumors and assess their proliferative activity.[12]

-

Metabolic Studies: this compound is used to investigate the role of amino acid sensing in metabolic regulation, particularly in the context of mTOR signaling and protein metabolism.[8]

-

Neuroscience: It has been used to study the transport of amino acids across the blood-brain barrier and within the central nervous system.[7]

Conclusion

This compound is a well-characterized and specific inhibitor of the System A amino acid transport system. Its stability and defined mechanism of action make it an indispensable reagent for researchers in cell biology, oncology, and metabolism. This guide provides the foundational knowledge and practical protocols to effectively utilize this compound as a tool to investigate the critical roles of amino acid transport and signaling in health and disease.

References

- 1. alpha-(Methylamino)isobutyric acid | C5H11NO2 | CID 75725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. alpha-(Methylamino)isobutyric acid | C5H11NO2 | CID 75725 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. This compound | TargetMol [targetmol.com]

- 5. Frontiers | Identification and characterization of a novel SNAT2 (SLC38A2) inhibitor reveals synergy with glucose transport inhibition in cancer cells [frontiersin.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Quantitative determination of extracellular glutamine concentration in rat brain, and its elevation in vivo by system A transport inhibitor, alpha-(methylamino)isobutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The Regulatory Role of this compound in Protein Metabolism and the mTOR Signaling Pathway in Porcine Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cusabio.com [cusabio.com]

- 10. mTOR signaling at a glance - PMC [pmc.ncbi.nlm.nih.gov]

- 11. System A amino acid transport in cultured human tumor cells: implications for tumor imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Relationship between [14C]this compound uptake and amino acid transporter family gene expression levels or proliferative activity in a pilot study in human carcinoma cells: Comparison with [3H]methionine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

The Cellular Chaperone: An In-depth Technical Guide to the Uptake Mechanism of α-(Methylaminoisobutyric) Acid (MeAIB)

For Researchers, Scientists, and Drug Development Professionals

Introduction

α-(Methylaminoisobutyric) acid, commonly known as MeAIB, is a non-metabolizable synthetic amino acid analogue. Its high specificity as a substrate for the System A neutral amino acid transport system makes it an invaluable tool for studying the kinetics, regulation, and physiological roles of this crucial transport pathway. System A, primarily mediated by the Sodium-Coupled Neutral Amino Acid Transporter 1 (SNAT1/SLC38A1) and SNAT2 (SLC38A2), is a key player in cellular nutrient uptake, growth, and signaling.[1][2][3] This technical guide provides a comprehensive overview of the cellular uptake mechanism of this compound, detailing the transporters involved, quantitative kinetic data, experimental protocols, and the intricate signaling pathways it influences.

Core Uptake Mechanism: The System A Amino Acid Transport System

The cellular uptake of this compound is predominantly an active, sodium-dependent process mediated by System A amino acid transporters.[4] These transporters cotransport a sodium ion along with the amino acid substrate into the cell, a process driven by the electrochemical sodium gradient maintained by the Na+/K+-ATPase.[5] The transport is electrogenic, meaning it results in a net movement of positive charge into the cell.[5]

Key characteristics of this compound uptake via System A include:

-

Sodium Dependence: The transport of this compound is strictly dependent on the presence of extracellular sodium ions. Replacement of sodium with other cations like choline abolishes uptake.[5]

-

Substrate Specificity: System A transporters exhibit a preference for small, neutral amino acids with short, unbranched side chains, such as alanine, serine, and glutamine. The N-methylation of this compound makes it a highly specific substrate for this system, as it is not recognized by most other amino acid transporters.[5]

-

pH Sensitivity: The activity of System A transporters, and consequently this compound uptake, is sensitive to extracellular pH, with reduced activity at lower pH levels.[5]

-

Hormonal Regulation: The function of System A is subject to regulation by various hormones. For instance, insulin can stimulate this compound uptake in certain cell types.[5]

Quantitative Data on this compound Uptake Kinetics

The following table summarizes the kinetic parameters for this compound uptake in various cell lines and tissues, providing a comparative look at the efficiency and affinity of the transport system across different biological contexts.

| Cell Line/Tissue | Transporter | Km (mM) | Vmax (pmol/mg protein/min) | Experimental Conditions | Reference |

| HeLa cells | SA1 (SNAT1) | 0.14 | Not specified | Heterologous expression of SA1 | [5] |

| Isolated rat hearts | System A | 1.1 ± 0.03 | 37.7 ± 0.4 (pmol/µL ICF/min) | Perfusion with [14C]-MeAIB | [6] |

Note: Vmax values may be reported in different units depending on the experimental setup and normalization method.

Experimental Protocols

Radiolabeled this compound Uptake Assay in Adherent Cultured Cells

This protocol describes a common method for measuring this compound uptake in adherent cell cultures using a radiolabeled tracer, such as [14C]this compound.

Materials:

-

Adherent cells of interest cultured in appropriate multi-well plates (e.g., 24-well plates)

-

Complete cell culture medium

-

Assay buffer (e.g., Hanks' Balanced Salt Solution (HBSS) buffered with HEPES, pH 7.4)

-

Radiolabeled this compound (e.g., [14C]this compound)

-

Unlabeled this compound (for determining non-specific uptake)

-

Ice-cold Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1 N NaOH or Solvable®)

-

Scintillation cocktail

-

Liquid scintillation counter

Procedure:

-

Cell Seeding: Seed cells in 24-well plates at a density that allows them to reach near-confluence on the day of the assay. Incubate in complete growth medium.[7]

-

Cell Washing: On the day of the assay, aspirate the culture medium and wash the cell monolayers three times with pre-warmed assay buffer.[7]

-

Pre-incubation: Add fresh assay buffer to each well and pre-incubate the plate for a defined period (e.g., 30 minutes) at 37°C.[7]

-

Initiation of Uptake: Initiate the uptake by adding the assay buffer containing the desired concentration of radiolabeled this compound. For determining non-specific uptake, a parallel set of wells should be incubated with the radiolabeled this compound in the presence of a high concentration of unlabeled this compound (e.g., 10 mM).[7]

-

Incubation: Incubate the plate for a predetermined time interval (e.g., 10 minutes) with gentle agitation. This time should be within the linear range of uptake.[7]

-

Termination of Uptake: Stop the uptake by rapidly aspirating the incubation solution and washing the cells three times with ice-cold PBS.[7]

-

Cell Lysis: Lyse the cells by adding cell lysis buffer to each well and incubating for a sufficient time to ensure complete lysis.[7]

-

Scintillation Counting: Transfer the cell lysates to scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[7]

Data Analysis:

-

Calculate the specific uptake by subtracting the non-specific uptake (counts in the presence of excess unlabeled this compound) from the total uptake.

-

Normalize the uptake data to the protein content of each well or to the cell number.

-

For kinetic analysis, perform the assay with varying concentrations of radiolabeled this compound and determine Km and Vmax values using Michaelis-Menten kinetics and Lineweaver-Burk plots.

This compound Uptake Inhibition Assay

This protocol is designed to assess the ability of a test compound to inhibit this compound uptake.

Procedure:

-

Follow steps 1 and 2 of the radiolabeled this compound uptake assay protocol.

-

Inhibitor Pre-incubation: Add the assay buffer containing various concentrations of the test compound (inhibitor) to the wells. Include a control group with no inhibitor. Pre-incubate for a defined period (e.g., 30 minutes) at 37°C.[7]

-

Initiation of Uptake: Initiate the uptake by adding the assay buffer containing a fixed concentration of radiolabeled this compound (typically at or below the Km value) to all wells.[7]

-

Follow steps 5 through 8 of the radiolabeled this compound uptake assay protocol.

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control group.

-

Determine the IC50 value (the concentration of the inhibitor that causes 50% inhibition of this compound uptake) by plotting the percentage of inhibition against the inhibitor concentration.

-

The inhibition constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation if the mechanism of inhibition is competitive.[8]

Mandatory Visualizations

References

- 1. Regulatory and molecular aspects of mammalian amino acid transport - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. SNAT2 transceptor signalling via mTOR: a role in cell growth and proliferation? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Relationship between [14C]this compound uptake and amino acid transporter family gene expression levels or proliferative activity in a pilot study in human carcinoma cells: Comparison with [3H]methionine uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Competition for transport of amino acids into rat heart: effect of competitors on protein synthesis and degradation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

Specificity of MeAIB for the ATA1 Transporter: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the specificity of α-(methylamino)isobutyric acid (MeAIB) for the Alanine Transporter 1 (ATA1), also known as Solute Carrier Family 38 Member 1 (SLC38A1). This compound is a non-metabolizable synthetic amino acid analogue widely utilized as a specific substrate and competitive inhibitor for System A amino acid transporters. This guide consolidates quantitative data on its transport kinetics, details key experimental protocols for its characterization, and visualizes the associated signaling pathways and experimental workflows. The information presented herein is intended to serve as a valuable resource for researchers in pharmacology, oncology, and neuroscience who are investigating the roles of ATA1 and utilizing this compound as an experimental tool.

Introduction to this compound and the ATA1 Transporter

The ATA1 transporter (SLC38A1) is a sodium-coupled neutral amino acid transporter (SNAT) that plays a crucial role in the uptake of small, neutral amino acids such as alanine, serine, and glutamine.[1][2] This transport process is vital for numerous cellular functions, including nutrient signaling, metabolism, and, in the central nervous system, the glutamate-glutamine cycle.[3] Given its role in supplying amino acids for cell growth, ATA1 is often upregulated in cancer cells, making it a potential therapeutic target.[4]

This compound is a synthetic amino acid that serves as a specific substrate for the System A family of transporters, which includes ATA1 (SNAT1), ATA2 (SNAT2), and ATA4 (SNAT4).[1][2] Its N-methylation prevents it from being metabolized, allowing for the specific study of System A transport activity without confounding metabolic effects.[1] this compound is commonly used to competitively inhibit the transport of natural substrates, thereby enabling the elucidation of the physiological and pathological roles of System A transporters.[1][5]

Quantitative Data: this compound Transport Kinetics

The specificity of this compound for ATA1 is quantitatively defined by its transport kinetics, including the Michaelis-Menten constant (Km), maximum transport velocity (Vmax), and the inhibition constant (Ki) against other transporters. The following tables summarize the available kinetic data for this compound with System A transporters. It is important to note that these values can vary depending on the expression system and experimental conditions.

| Transporter Subtype | Cell Type/Expression System | Km (mM) | Vmax (pmol/mg protein/20 min) | Reference(s) |

| SNAT1 (ATA1) | Human Retinal Pigment Epithelial (HRPE) cells | 0.89 | Not Reported | [6] |

| SNAT1 (ATA1) | HY15549 iSNAT2 cells overexpressing SNAT1 | ~2.9 | Not Reported | [7] |

| SNAT2 (ATA2) | Human Retinal Pigment Epithelial (HRPE) cells | 0.39 | Not Reported | [6] |

| SNAT2 (ATA2) | HY15549 iSNAT2 cells | 0.6 | Not Reported | [7] |

| SNAT4 (ATA4) | Human Retinal Pigment Epithelial (HRPE) cells | 6.7 | Not Reported | [6] |

| System A (unspecified) | Rat Heart | 1.1 ± 0.03 | 37.7 ± 0.4 pmol/µL ICF/min | [8] |

| System A (System 1 - high affinity) | Human Placental Cytotrophoblasts | 0.38 ± 0.12 | 27.8 ± 9.0 | [6] |

| System A (System 2 - low affinity) | Human Placental Cytotrophoblasts | 45.4 ± 25.0 | 1190 ± 291 | [6] |

Table 1: Michaelis-Menten Constants (Km) and Maximum Transport Velocities (Vmax) for this compound.

| Parameter | Description | Formula | Reference(s) |

| Inhibition Constant (Ki) | The concentration of a competitive inhibitor that doubles the Km of the substrate. It is a measure of the inhibitor's binding affinity. | Determined from IC50 values using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([S]/Km)) | [8][9][10] |

Table 2: Key Parameters for Assessing Inhibitor Specificity.

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the specificity and effects of this compound on the ATA1 transporter.

Radiolabeled Substrate Uptake Assay

This is the most direct method to measure the transport of this compound and to assess the inhibitory effects of other compounds on ATA1-mediated transport.

Principle: Cells expressing the transporter of interest are incubated with a radiolabeled substrate (e.g., [14C]this compound). The amount of radioactivity inside the cells is then measured to quantify uptake.

Detailed Protocol:

-

Cell Culture: Plate cells (e.g., HEK293, Xenopus oocytes) expressing the target transporter (e.g., SLC38A1) in a suitable multi-well plate and grow to confluence.

-

Washing: Gently aspirate the culture medium and wash the cells twice with pre-warmed sodium-containing buffer (e.g., Hanks' Balanced Salt Solution - HBSS). For determining the sodium-dependent component of uptake, a parallel set of wells is washed with a sodium-free buffer (e.g., HBSS with choline chloride replacing NaCl).

-

Pre-incubation: Add the appropriate buffer (with or without sodium) to the cells and pre-incubate at 37°C for 10-15 minutes.

-

Initiation of Uptake: Add the radiolabeled substrate (e.g., [14C]this compound) to the buffer to a final desired concentration. For inhibition studies, the inhibitor is added along with the radiolabeled substrate.

-

Incubation: Incubate the cells at 37°C for a predetermined time (e.g., 10-20 minutes). The incubation time should be within the linear range of uptake.

-

Termination of Uptake: Rapidly terminate the transport by aspirating the radioactive solution and washing the cells three times with ice-cold sodium-free buffer.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH or a buffer containing 1% SDS).

-

Scintillation Counting: Transfer the cell lysate to a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Protein Quantification: Determine the protein concentration in each well (e.g., using a BCA assay) to normalize the uptake data.

-

Data Analysis: Calculate the rate of uptake (e.g., in pmol/mg protein/min). The sodium-dependent uptake is calculated by subtracting the uptake in the sodium-free buffer from the uptake in the sodium-containing buffer. For inhibition studies, calculate the percentage of inhibition relative to the control (no inhibitor).

Competitive Inhibition Assay to Determine Ki

This assay is used to quantify the potency of this compound as an inhibitor of other amino acid transporters.

Principle: The ability of this compound to inhibit the transport of a known radiolabeled substrate of another transporter (e.g., [3H]leucine for System L) is measured at various concentrations. The IC50 (the concentration of this compound that inhibits 50% of the substrate transport) is determined and then used to calculate the Ki.

Detailed Protocol:

-

Follow the steps for the Radiolabeled Substrate Uptake Assay as described above, using a radiolabeled substrate for the transporter of interest.

-

In the "Initiation of Uptake" step, add a fixed concentration of the radiolabeled substrate and varying concentrations of this compound to different wells. A typical concentration range for the inhibitor would span several orders of magnitude around the expected IC50.

-

Data Analysis:

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation : Ki = IC50 / (1 + ([S]/Km)) where [S] is the concentration of the radiolabeled substrate and Km is the Michaelis-Menten constant of that substrate for the transporter.[8][9]

-

Cell Proliferation (MTT) Assay

This assay assesses the functional consequence of inhibiting ATA1-mediated amino acid transport with this compound on cell growth.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce the yellow MTT to a purple formazan product. The intensity of the purple color is proportional to the number of viable cells.

Detailed Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle-only control.

-

Incubation: Incubate the cells for a desired period (e.g., 24, 48, or 72 hours).

-

Addition of MTT Reagent: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.

-

Solubilization of Formazan: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a detergent-based solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Western Blot Analysis of Downstream Signaling

This technique is used to investigate the effect of ATA1 inhibition by this compound on downstream signaling pathways, such as the mTOR pathway.

Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with antibodies specific to target proteins (e.g., phosphorylated and total forms of mTOR, S6K, and 4E-BP1) to detect changes in their expression and activation status.

Detailed Protocol:

-

Cell Treatment and Lysis: Treat cells with this compound for the desired time. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE: Denature equal amounts of protein from each sample in Laemmli buffer and separate them on an SDS-polyacrylamide gel.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.

-

Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).

Visualization of Pathways and Workflows

ATA1-Mediated Amino Acid Transport and Downstream mTORC1 Signaling

The transport of amino acids by ATA1 is a key input for the activation of the mTORC1 (mammalian Target of Rapamycin Complex 1) signaling pathway, a central regulator of cell growth and proliferation. This compound, by competitively inhibiting amino acid uptake through ATA1, can attenuate this signaling cascade.

Caption: ATA1-mTORC1 signaling pathway and its inhibition by this compound.

Experimental Workflow for Assessing this compound Specificity

Determining the specificity of this compound involves a series of experiments to quantify its interaction with the target transporter (ATA1) and its off-target effects on other transporters.

Caption: Workflow for determining the specificity of this compound for ATA1.

Conclusion

This compound is a highly specific and valuable tool for the study of System A amino acid transporters, particularly ATA1. Its utility as a non-metabolizable substrate and competitive inhibitor allows for the precise dissection of ATA1's role in cellular physiology and disease. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for researchers to design and execute robust experiments. The visualization of the associated signaling pathways and experimental workflows further aids in the conceptual understanding of this compound's mechanism of action and its application in research. As interest in amino acid transporters as therapeutic targets continues to grow, a thorough understanding of tools like this compound is paramount for advancing the field.

References

- 1. System A amino acid transporters regulate glutamine uptake and attenuate antibody‐mediated arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The Glutamine Transporter Slc38a1 Regulates GABAergic Neurotransmission and Synaptic Plasticity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SLC38A1 solute carrier family 38 member 1 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 5. The Regulatory Role of this compound in Protein Metabolism and the mTOR Signaling Pathway in Porcine Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The contribution of SNAT1 to system A amino acid transporter activity in human placental trophoblast - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Metabolomics analysis of SNAT2-deficient cells: Implications for the discovery of selective small-molecule inhibitors of an amino acid transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Canadian Society of Pharmacology and Therapeutics (CSPT) - Cheng-Prusoff Equation [pharmacologycanada.org]

- 9. Enzyme Inhibitor Terms and Calculations [sigmaaldrich.com]

- 10. The power issue: determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Biodistribution of [¹¹C]MeAIB in Animal Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo biodistribution of N-[¹¹C]methyl-α-aminoisobutyric acid ([¹¹C]MeAIB), a metabolically stable amino acid analog used as a radiotracer for Positron Emission Tomography (PET).[1][2] Its primary utility lies in studying the activity of the System A amino acid transport system, which is crucial for cellular growth and proliferation.[1][3]

Mechanism of Cellular Uptake

[¹¹C]this compound is a specific substrate for the System A neutral amino acid transporters, primarily the sodium-coupled neutral amino acid transporter 2 (SNAT2).[4][5] This transport system is responsible for the sodium-dependent uptake of small, neutral amino acids.[4][6] The uptake of [¹¹C]this compound is an active process that allows it to accumulate in cells. Because it is not metabolized, its retention is a direct measure of System A transporter activity.[1][3] This mechanism makes [¹¹C]this compound a valuable tool for imaging processes with high amino acid demand, such as tumor growth.[1][7]

Figure 1: Cellular uptake mechanism of [¹¹C]this compound via the System A transporter.

Experimental Protocols

The evaluation of [¹¹C]this compound biodistribution typically involves radiolabeling, administration to animal models, and subsequent analysis through PET imaging and/or ex vivo tissue counting.

The synthesis of [¹¹C]this compound is most commonly achieved via the methylation of a precursor molecule using [¹¹C]methyl triflate ([¹¹C]CH₃OTf) or a similar methylating agent.[2][8]

-

Precursor: α-aminoisobutyric acid (AIB) methyl ester hydrochloride.[2]

-

Methylating Agent: [¹¹C]methyl triflate, produced from [¹¹C]CO₂.[2][8]

-

Process: The synthesis involves the reaction of the precursor with the [¹¹C]methylating agent in the presence of a base, followed by alkaline hydrolysis to yield [¹¹C]this compound.[2]

-

Purification: The final product is purified using High-Performance Liquid Chromatography (HPLC).[2][9]

-

Quality Control: Radiochemical purity and specific activity are confirmed by analytical HPLC before injection.[8][9]

-

Animal Model: Healthy Sprague-Dawley rats are a commonly used model for general biodistribution studies.[1][10]

-

Anesthesia: Animals are typically anesthetized with isoflurane during the procedure.[11][12]

-

Administration: A saline solution of [¹¹C]this compound is administered intravenously (IV), often via a tail vein catheter.[2][8]

-

In Vivo Imaging (PET): Dynamic or static PET scans can be performed to visualize the tracer's distribution over time.[1][11]

-

Ex Vivo Biodistribution: For quantitative data, animals are euthanized at specific time points (e.g., 5, 20, 40, 60 minutes) post-injection.[1][10] Key organs and tissues are then excised, weighed, and their radioactivity is measured using a gamma counter.[1][13] The data is expressed as the percentage of the injected dose per gram of tissue (%ID/g).[14]

Figure 2: Experimental workflow for [¹¹C]this compound animal biodistribution studies.

Quantitative Biodistribution Data

Studies in healthy Sprague-Dawley rats have provided quantitative data on the organ distribution of [¹¹C]this compound at various time points post-injection. The tracer shows rapid uptake in several key organs.

Table 1: Biodistribution of [¹¹C]this compound in Healthy Sprague-Dawley Rats (%ID/g)

| Organ | 5 min | 20 min | 40 min | 60 min |

| Pancreas | 2.97 | 3.32 | 2.98 | 2.82 |

| Kidney | 3.25 | 3.12 | 2.76 | 2.50 |

| Adrenal Gland | 1.63 | 1.95 | 1.87 | 1.91 |

| Small Intestine | 1.05 | 1.60 | 1.70 | 1.71 |

| Liver | 1.65 | 1.54 | 1.25 | 1.13 |

| Spleen | 0.96 | 1.08 | 0.98 | 0.88 |

| Stomach | 0.53 | 0.70 | 0.71 | 0.69 |

| Lung | 0.84 | 0.63 | 0.49 | 0.43 |

| Heart | 0.72 | 0.50 | 0.39 | 0.33 |

| Skeletal Muscle | 0.59 | 0.70 | 0.67 | 0.62 |

| Bone (Femur) | 0.30 | 0.36 | 0.35 | 0.33 |

| Brain | 0.04 | 0.03 | 0.02 | 0.02 |

| Blood | 0.48 | 0.29 | 0.22 | 0.18 |

Data synthesized from Sutinen et al., European Journal of Nuclear Medicine, 2001.[1]

Key Observations:

-

The highest uptake of [¹¹C]this compound is consistently observed in the kidneys and pancreas.[1][10]

-

Significant accumulation is also seen in the adrenal glands and intestines.[1]

-

There is rapid uptake into skeletal muscle, which is notable given its large mass.[1][15]

-

The tracer exhibits very low penetration of the blood-brain barrier, with minimal uptake in the brain.[1]

-

Clearance from the blood is relatively rapid.[1]

Summary and Implications

The biodistribution profile of [¹¹C]this compound in animal models highlights its potential as a PET tracer. The high uptake in organs with significant metabolic activity and in tumor tissues reflects the activity of System A amino acid transport.[1][16] The detailed protocols and quantitative data presented here serve as a foundational resource for researchers designing preclinical studies to investigate the physiology of System A transport or to evaluate its role in pathological conditions such as cancer.[1][7]

References

- 1. Biodistribution of [11C] methylaminoisobutyric acid, a tracer for PET studies on system A amino acid transport in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. System A amino acid transport in cultured human tumor cells: implications for tumor imaging with PET - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. The Regulatory Role of this compound in Protein Metabolism and the mTOR Signaling Pathway in Porcine Enterocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pnas.org [pnas.org]

- 7. Biodistribution of [11C]methylaminoisobutyric acid, a tracer for PET studies on system A amino acid transport in vivo | springermedicine.com [springermedicine.com]

- 8. Fully automated synthesis and initial PET evaluation of [11C]PBR28 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Automated Synthesis of [11C]PiB via [11CH3OTf]-as Methylating Agent for PET Imaging of β-Amyloid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Frontiers | Radiosynthesis of [11C]Ibrutinib via Pd-Mediated [11C]CO Carbonylation: Preliminary PET Imaging in Experimental Autoimmune Encephalomyelitis Mice [frontiersin.org]

- 12. Radiosynthesis of [11C]Ibrutinib via Pd-Mediated [11C]CO Carbonylation: Preliminary PET Imaging in Experimental Autoimmune Encephalomyelitis Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Biodistribution of [11C]methylaminoisobutyric acid, a tracer for PET studies on system A amino acid transport in vivo | Semantic Scholar [semanticscholar.org]

- 16. System A amino acid transporters regulate glutamine uptake and attenuate antibody‐mediated arthritis - PMC [pmc.ncbi.nlm.nih.gov]

Investigating Cell Growth Regulation with MeAIB: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of α-(Methylamino)isobutyric acid (MeAIB), a non-metabolizable amino acid analog, as a tool for investigating cell growth regulation. This compound serves as a specific substrate for the System A neutral amino acid transporters, particularly the sodium-coupled neutral amino acid transporter 2 (SNAT2). By competitively inhibiting the uptake of natural substrates like glutamine, this compound offers a potent mechanism to probe the intricate relationship between amino acid availability, cellular signaling, and proliferation. This document details the mechanism of action of this compound, its impact on the mTOR signaling pathway, and provides detailed protocols for key experimental procedures to assess its effects on cancer cell lines.

Introduction: The Role of Amino Acid Transport in Cell Growth

Rapidly proliferating cells, particularly cancer cells, exhibit a heightened demand for nutrients to support anabolic processes and biomass accumulation. Among these essential nutrients, amino acids play a central role not only as building blocks for protein synthesis but also as critical signaling molecules that regulate cell growth and proliferation. Amino acid transporters, a diverse family of membrane proteins, are responsible for the uptake of these vital molecules and are increasingly recognized as key players in cancer metabolism and attractive targets for therapeutic intervention.

System A is a sodium-dependent transport system for small, neutral amino acids such as alanine, serine, and glutamine. One of the key transporters in this system is SNAT2 (solute carrier family 38 member 2), which is ubiquitously expressed and highly regulated by amino acid availability and hormonal signals. This compound is a synthetic, non-metabolizable amino acid analog that is specifically transported by System A transporters, making it an invaluable tool to study the physiological consequences of inhibiting this transport system.

Mechanism of Action: this compound as a Specific Inhibitor of System A Transport

This compound acts as a competitive substrate for System A amino acid transporters, primarily SNAT2. Due to its structural similarity to natural substrates, this compound binds to the transporter and is translocated into the cell in a sodium-dependent manner. However, unlike natural amino acids, this compound is not incorporated into proteins or otherwise metabolized, leading to its intracellular accumulation. This competitive inhibition of SNAT2 by this compound has profound effects on cellular physiology:

-

Depletion of Intracellular Amino Acids: By occupying the transporter, this compound reduces the uptake of essential System A substrates, leading to a depletion of the intracellular pool of these amino acids.

-

Inhibition of the mTOR Signaling Pathway: The scarcity of intracellular amino acids, sensed by the cell, leads to the downregulation of the mammalian target of rapamycin (mTOR) signaling pathway. mTOR complex 1 (mTORC1) is a master regulator of cell growth and proliferation, and its activity is highly dependent on amino acid availability.

-

Suppression of Cell Growth and Proliferation: The inhibition of mTORC1 signaling by this compound results in the suppression of protein synthesis, cell cycle arrest, and an overall reduction in cell proliferation.

Quantitative Data on this compound's Effects on Cell Lines

| Cell Line | This compound Concentration | Observed Effects |

| Porcine Enterocytes (IPEC-J2) | 5 mM | Significant decrease in SNAT2 expression, inhibition of mTOR phosphorylation, reduced cell proliferation, and G1 phase cell cycle arrest.[1] |

| Human Carcinoma Cells (A431, LS180, PC14/GL, H441/GL) | 1 mM (for uptake inhibition) | Effective inhibition of [14C]this compound uptake, demonstrating its utility as a System A inhibitor in these cell lines. Proliferative activity correlated with SNAT expression.[2] |

| Rat Brain (in vivo) | 50-250 mM (perfusion) | Elevation of extracellular glutamine concentration, indicating inhibition of neuronal glutamine uptake.[3] |

Experimental Protocols

This section provides detailed methodologies for key experiments to investigate the effects of this compound on cell growth regulation.

Cell Proliferation Assay using CCK-8

This protocol outlines the use of the Cell Counting Kit-8 (CCK-8) to assess the effect of this compound on the proliferation of adherent cancer cell lines.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

This compound stock solution (e.g., 100 mM in sterile PBS)

-

Cell Counting Kit-8 (CCK-8)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 0, 1, 5, 10, 25, 50 mM). Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (medium with PBS).

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well.

-

Final Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Absorbance Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each this compound concentration relative to the vehicle control.

Cell Cycle Analysis by Flow Cytometry

This protocol describes how to analyze the effect of this compound on the cell cycle distribution using propidium iodide (PI) staining and flow cytometry.[1]

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A solution (100 µg/mL in PBS)

-

Propidium Iodide (PI) staining solution (50 µg/mL in PBS)

-

Flow cytometer

Procedure:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentration of this compound (e.g., 5 mM) for 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cells in 500 µL of PI staining solution containing RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity will be proportional to the DNA content, allowing for the quantification of cells in the G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of mTOR Pathway Proteins

This protocol details the procedure for examining the phosphorylation status of key proteins in the mTOR signaling pathway following this compound treatment.

Materials:

-

Cancer cell line of interest

-

Complete cell culture medium

-

6-well cell culture plates

-

This compound stock solution

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels and running buffer

-

Transfer buffer and PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-phospho-mTOR, anti-mTOR, anti-phospho-p70S6K, anti-p70S6K, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis: Treat cells with this compound as described previously. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis. Transfer the proteins to a PVDF membrane.

-

Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.

-

Secondary Antibody Incubation and Detection: Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative phosphorylation levels of the target proteins.

Visualizing Signaling Pathways and Workflows

This compound's Impact on the SNAT2-mTOR Signaling Pathway

Caption: this compound inhibits the SNAT2 transporter, leading to reduced intracellular amino acid levels and subsequent inhibition of the mTORC1 signaling pathway, ultimately suppressing cell growth and proliferation.

Experimental Workflow for Investigating this compound's Effects

References